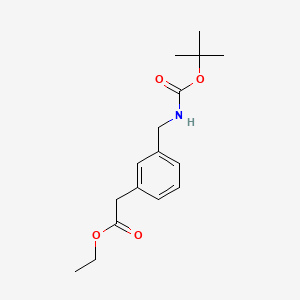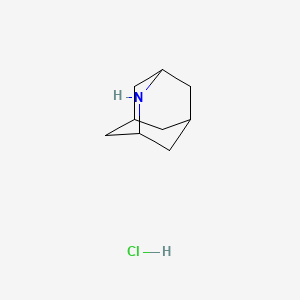
リルーゾラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is a chemical compound with the molecular formula C9H6F3N3O2S and a molecular weight of 277.23 g/mol It is a derivative of riluzole, which is known for its use in the treatment of amyotrophic lateral sclerosis (ALS)
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its neuroprotective properties, similar to riluzole.
Medicine: 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is being investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
Target of Action
Riluzolamide, also known as N-[6-(Trifluoromethoxy)-2-benzothiazolyl]urea, is primarily a glutamate antagonist . It targets the glutamate receptors in the nervous system . Glutamate is the primary excitatory neurotransmitter in the nervous system, and excessive glutamate activity can lead to neuronal injury .
Mode of Action
It is known to have several pharmacological properties that may contribute to its effect . These include:
- An inhibitory effect on glutamate release (activation of glutamate reuptake) .
- Inactivation of voltage-dependent sodium channels .
- Ability to interfere with intracellular events .
Biochemical Pathways
Riluzolamide’s action on glutamate receptors and sodium channels can affect various biochemical pathways in the nervous system . By inhibiting glutamate release and inactivating sodium channels, it can reduce neuronal excitability and protect neurons from excitotoxic injury .
Pharmacokinetics
Similar drugs like riluzole have a bioavailability of around 60% , are metabolized in the liver (primarily by CYP1A2) , and have an elimination half-life of 9-15 hours . The compound is primarily excreted in the urine .
Result of Action
Riluzolamide’s action on glutamate receptors and sodium channels can lead to a reduction in neuronal excitability and protection of neurons from excitotoxic injury . This can help prolong the survival of patients with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .
生化学分析
Biochemical Properties
Riluzolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to directly inhibit the kainate and NMDA receptors . The nature of these interactions is largely dependent on the chemical structure of Riluzolamide .
Cellular Effects
Riluzolamide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Riluzolamide is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Riluzolamide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Riluzolamide vary with different dosages in animal models
Metabolic Pathways
Riluzolamide is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Riluzolamide is transported and distributed within cells and tissues in a manner that is yet to be fully understood .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of riluzolamide involves the formation of the imidazole ring, which is a key structural motif in the compound. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions . This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of riluzolamide may involve similar synthetic routes but on a larger scale. The use of room temperature ionic liquids as solvents can improve the efficiency of the synthesis, offering excellent yields and simple work-up procedures . This method also allows for the recovery and recycling of the ionic liquid, making it a more sustainable option for large-scale production.
化学反応の分析
Types of Reactions
1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the imidazole ring.
類似化合物との比較
1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea can be compared with other similar compounds, such as riluzole and other imidazole derivatives:
Riluzole: Both compounds share a similar structure and mechanism of action, but riluzolamide may have different pharmacokinetic properties.
Other Imidazole Derivatives: Compounds like benzimidazole and thiazole derivatives also share structural similarities but may have different biological activities and applications.
Similar Compounds
- Riluzole
- Benzimidazole
- Thiazole Derivatives
1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea’s unique combination of chemical properties and potential therapeutic applications make it a compound of significant interest in scientific research.
特性
IUPAC Name |
[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S/c10-9(11,12)17-4-1-2-5-6(3-4)18-8(14-5)15-7(13)16/h1-3H,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGUOBSFOCBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)







![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)


